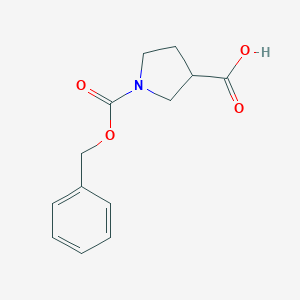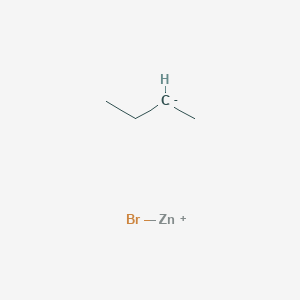
Bromozinc(1+);butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butylzinc bromide solution is an organozinc compound with the chemical formula C2H5CH(CH3)ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Sec-Butylzinc bromide solution is an organozinc compound . It primarily targets organic molecules in chemical reactions, particularly in the synthesis of complex organic compounds .
Mode of Action
The mode of action of sec-Butylzinc bromide solution involves the transfer of the sec-butyl group to organic substrates in chemical reactions . This is facilitated by the reactivity of the zinc-bromide bond in the compound .
Biochemical Pathways
Sec-Butylzinc bromide solution is used in organic synthesis . It can be used to prepare 6-sec-butyl-2-chloro-3-(1-hydroxy-4-methoxymethoxyphenylmethyl)pyrazine, a key intermediate for the synthesis of septorin .
Pharmacokinetics
It is primarily used in laboratory settings for chemical reactions .
Result of Action
The result of the action of sec-Butylzinc bromide solution is the formation of new organic compounds. For example, it can be used to prepare 6-sec-butyl-2-chloro-3-(1-hydroxy-4-methoxymethoxyphenylmethyl)pyrazine .
Action Environment
The action of sec-Butylzinc bromide solution can be influenced by various environmental factors such as temperature, solvent, and the presence of other reagents . For instance, it is typically stored at 2-8°C and its density is 0.968 g/mL at 25 °C .
Preparation Methods
sec-Butylzinc bromide solution can be synthesized through the reaction of sec-butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
sec-Butyl bromide+Zinc→sec-Butylzinc bromide
Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and concentration of the final product .
Chemical Reactions Analysis
sec-Butylzinc bromide solution undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It can participate in cross-coupling reactions with halides to form complex organic molecules.
Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are typically alcohols, ketones, and other substituted organic compounds .
Scientific Research Applications
sec-Butylzinc bromide solution is widely used in scientific research, particularly in organic chemistry. Some of its applications include:
Synthesis of Pharmaceuticals: It is used to create intermediates for drug synthesis.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Research: It is used in the synthesis of biologically active compounds for research purposes.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
sec-Butylzinc bromide solution can be compared with other organozinc compounds such as:
- tert-Butylzinc bromide solution
- Cyclohexylzinc bromide solution
- Benzylzinc bromide solution
What sets sec-Butylzinc bromide solution apart is its specific reactivity and the types of products it can form. Its unique structure allows for the formation of specific intermediates that are valuable in various synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGUFISTUEOBS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Zn+]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399326 |
Source


|
| Record name | sec-Butylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171860-66-5 |
Source


|
| Record name | sec-Butylzinc bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
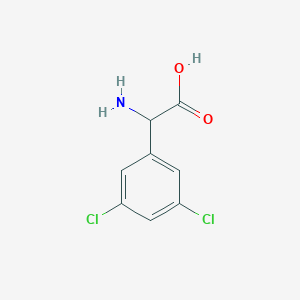
![1-[(4-CHLOROPHENYL)METHYL]-1H-INDOLE-4-CARBOXALDEHYDE](/img/structure/B61381.png)
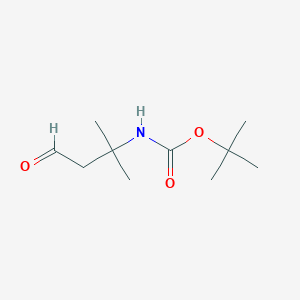
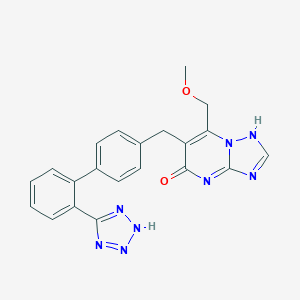
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
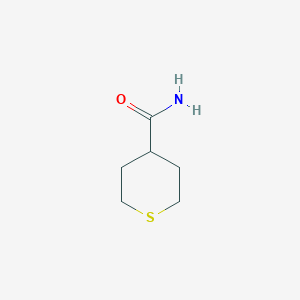

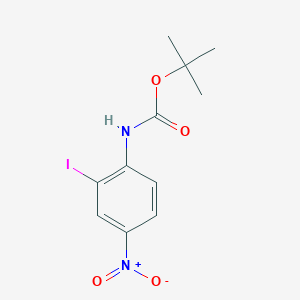


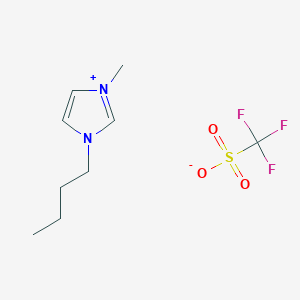
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)

